molecular formula C22H36Zr B13734677 Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl

Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl

Cat. No.: B13734677
M. Wt: 391.7 g/mol
InChI Key: AZLWQZCZCHJEFI-UHFFFAOYSA-N
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Description

Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl: is an organometallic compound that features zirconium as its central metal atom. This compound is part of the metallocene family, which are known for their sandwich-like structure where the metal is sandwiched between two cyclopentadienyl anions. The presence of butyl and methyl groups on the cyclopentadienyl rings adds to the compound’s unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with 1-butyl-3-methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl rings provide a stable environment for the zirconium, allowing it to participate in catalytic cycles. The butyl and methyl groups influence the compound’s reactivity and selectivity by steric and electronic effects .

Comparison with Similar Compounds

Uniqueness: The presence of butyl and methyl groups in Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl makes it unique in terms of its steric and electronic properties. These substituents enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C22H36Zr

Molecular Weight

391.7 g/mol

IUPAC Name

3-butyl-1-methylcyclopenta-1,3-diene;carbanide;zirconium(4+)

InChI

InChI=1S/2C10H15.2CH3.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H3;/q4*-1;+4

InChI Key

AZLWQZCZCHJEFI-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CCCCC1=C[CH-]C(=C1)C.CCCCC1=C[CH-]C(=C1)C.[Zr+4]

Origin of Product

United States

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